1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one
Overview
Description
1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one is an organic compound characterized by its bromine, chlorine, and methylsulfonyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(methylsulfonyl)acetophenone.
Bromination: The acetophenone derivative is subjected to bromination using bromine (Br₂) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bromination process efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent side reactions, often at low temperatures.
Oxidation: Performed under controlled conditions to avoid over-oxidation, usually at room temperature.
Major Products:
Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Produce the corresponding alcohol.
Oxidation Reactions: Result in the formation of sulfone derivatives.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Biochemical Studies: Utilized in studies to understand enzyme interactions and inhibition mechanisms.
Industry:
Material Science: Applied in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
Mechanism of Action
The mechanism by which 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one exerts its effects depends on the specific application:
Pharmaceuticals: It may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Catalysis: Acts as a catalyst or catalyst precursor, facilitating various chemical transformations by providing active sites for reaction intermediates.
Comparison with Similar Compounds
1-Bromo-1-(4-chlorophenyl)propan-2-one: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-Bromo-1-(4-methylsulfonylphenyl)propan-2-one:
Uniqueness: 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one is unique due to the combination of bromine, chlorine, and methylsulfonyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and related fields.
Properties
IUPAC Name |
1-bromo-1-(4-chloro-3-methylsulfonylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3S/c1-6(13)10(11)7-3-4-8(12)9(5-7)16(2,14)15/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGJVTOCEYPSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)S(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728048 | |
Record name | 1-Bromo-1-[4-chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914382-89-1 | |
Record name | 1-Bromo-1-[4-chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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